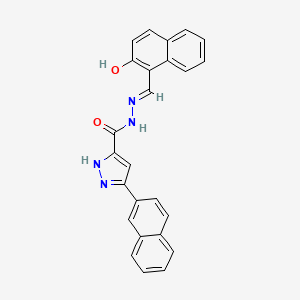
SKI-I
Vue d'ensemble
Description
SKI-I est un inhibiteur puissant et sélectif de la sphingosine kinase humaine, avec une valeur de CI50 de 1,2 micromolaire pour ST-hSK. Il inhibe également la kinase extracellulaire régulée par le signal 2 humaine avec une valeur de CI50 de 11 micromolaires. This compound induit l'apoptose dans les lignées cellulaires tumorales et a été étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de SKI-I implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Le produit final est purifié à l'aide de techniques chromatographiques pour obtenir une pureté élevée.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais est mise à l'échelle pour répondre à des quantités plus importantes. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et de minimiser les impuretés. Le produit final est soumis à un contrôle qualité rigoureux pour garantir la cohérence et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
SKI-I subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.
Substitution : this compound peut subir des réactions de substitution où des atomes ou groupes spécifiques sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que la réduction peut entraîner des dérivés réduits avec des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de la sphingosine kinase dans diverses voies biochimiques.
Biologie : Étudié pour ses effets sur la signalisation cellulaire, l'apoptose et autres processus cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules tumorales.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la sphingosine kinase.
Mécanisme d'action
This compound exerce ses effets en inhibant la sphingosine kinase, une enzyme impliquée dans la phosphorylation de la sphingosine pour former le sphingosine-1-phosphate. Cette inhibition perturbe la voie de signalisation du sphingosine-1-phosphate, conduisant à l'induction de l'apoptose dans les cellules tumorales. De plus, this compound inhibe la kinase extracellulaire régulée par le signal 2, contribuant ainsi à ses effets pro-apoptotiques .
Applications De Recherche Scientifique
SKI-I has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sphingosine kinase in various biochemical pathways.
Biology: Investigated for its effects on cell signaling, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting sphingosine kinase.
Mécanisme D'action
SKI-I exerts its effects by inhibiting sphingosine kinase, an enzyme involved in the phosphorylation of sphingosine to form sphingosine-1-phosphate. This inhibition disrupts the sphingosine-1-phosphate signaling pathway, leading to the induction of apoptosis in tumor cells. Additionally, this compound inhibits extracellular signal-regulated kinase 2, further contributing to its pro-apoptotic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Fingolimod : Un autre inhibiteur de la sphingosine kinase avec des propriétés pharmacologiques différentes.
Safingol : Un analogue de la sphingosine qui inhibe la sphingosine kinase et a été étudié pour ses propriétés anticancéreuses.
ABC294640 : Un inhibiteur sélectif de la sphingosine kinase 2 avec des applications thérapeutiques potentielles dans le cancer et d'autres maladies.
Unicité de SKI-I
This compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la sphingosine kinase. Sa capacité à induire l'apoptose dans les cellules tumorales en fait un candidat prometteur pour la thérapie anticancéreuse. De plus, son double inhibition de la sphingosine kinase et de la kinase extracellulaire régulée par le signal 2 le distingue des autres composés similaires .
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-15,30H,(H,27,28)(H,29,31)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXCTLAKMCIWCF-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: SKI-I primarily targets sphingosine kinase-1 (SPHK1), an enzyme responsible for converting sphingosine to sphingosine-1-phosphate (S1P). [] This inhibition leads to several downstream effects, including:
- Decreased S1P levels: S1P is a bioactive lipid involved in cell growth, survival, and angiogenesis, often upregulated in cancers. [] Reducing its levels can hinder tumor progression.
- Elevated ceramide levels: Inhibiting SPHK1 shifts the balance towards ceramide accumulation, a lipid associated with apoptosis (programmed cell death). []
- Cell cycle arrest: Studies show this compound can induce a G2-M cell cycle arrest, preventing the proliferation of cancer cells. []
- Apoptosis induction: By increasing ceramide levels and modulating downstream signaling pathways like AKT and caspase activation, this compound promotes apoptosis in cancer cells. [, ]
ANone: this compound's chemical name is N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. While its exact molecular weight and spectroscopic data are not provided in the given research papers, its structure consists of two naphthalene rings connected by a pyrazole ring, further linked to a carbohydrazide moiety. This structure is important for its interaction with SPHK1.
A: While both this compound and SKI-II are considered pharmacological inhibitors of SPHK1, research indicates that this compound exhibits greater efficacy in inhibiting S1P production and inducing apoptosis in melanoma cells. [] In animal models, this compound demonstrated significant tumor growth retardation, while SKI-II did not exhibit the same effect. [] This suggests potential differences in their binding affinities or mechanisms of action on SPHK1.
A: Yes, research demonstrates that this compound effectively inhibits melanoma growth in animal models. In these studies, this compound treatment resulted in a 25-40% reduction in tumor size compared to untreated controls. [] This highlights the therapeutic potential of this compound for cancer treatment.
ANone: While the provided research papers do not explicitly address resistance mechanisms to this compound, it is known that cancer cells can develop resistance to targeted therapies. This resistance may arise from various factors, including:
ANone: The provided research highlights the preclinical data supporting this compound's potential as a therapeutic agent for melanoma. While the research suggests promising results in in vitro and in vivo models, it doesn't mention any clinical trials involving this compound. This highlights the need for further investigation in human subjects to determine its safety and efficacy in clinical settings.
A: Research suggests that this compound can induce both autophagy and apoptosis in cancer cells. [] Interestingly, autophagy appears to play a role in this compound-mediated caspase-8 activation, a crucial step in the apoptotic cascade. [] Inhibition of autophagosome formation, a key structure in autophagy, was shown to decrease caspase-8 activation and apoptosis in response to this compound. [] This suggests a complex interplay between autophagy and apoptosis in this compound's mechanism of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)
![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)
![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)
![2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester](/img/structure/B2513548.png)
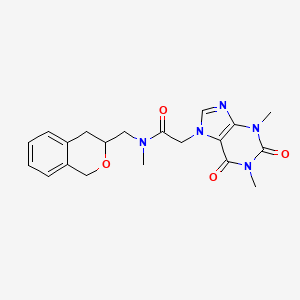
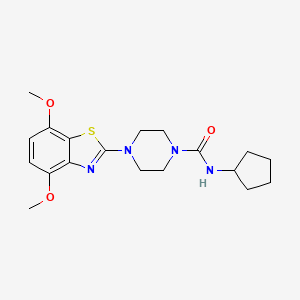
![Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate](/img/structure/B2513551.png)
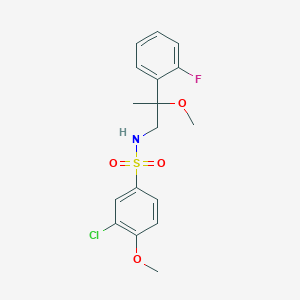
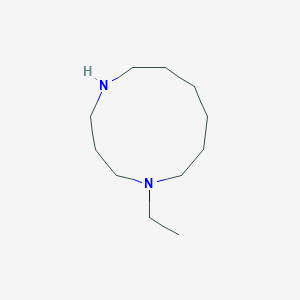

![2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2513560.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2513561.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2513563.png)
![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2513564.png)
